molecular formula C₃₁H₃₂D₆N₂O₅ B1162570 O-Methyphenyl Bedoradrine-d6

O-Methyphenyl Bedoradrine-d6

Cat. No.: B1162570
M. Wt: 524.68
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Methyphenyl Bedoradrine-d6 is a deuterated analog of Bedoradrine, a compound whose primary structure includes a benzazepine backbone. The "d6" designation indicates that six hydrogen atoms in the molecule are replaced with deuterium (²H), a stable isotope of hydrogen. The "O-Methyphenyl" substituent refers to a methoxy-substituted phenyl group attached to the core structure. Deuterated compounds like this are frequently employed in pharmacokinetic and metabolic studies due to their utility as internal standards in mass spectrometry, where isotopic labeling minimizes interference with analyte detection .

Properties

Molecular Formula

C₃₁H₃₂D₆N₂O₅

Molecular Weight

524.68

Synonyms

2-(((S)-7-(((R)-2-(4-(Benzyloxy)-3-(2-hydroxyethyl)phenyl)-2-hydroxyethyl)amino)-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)-N,N-dimethyl-d6-acetamide;  N,N-Dimethyl-d6-2-[[(7S)-5,6,7,8-tetrahydro-7-[[(2R)-2-hydroxy-2-[3-(2-hydroxyethyl)-4-(phenylmethoxy)p

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Differences

Compound Name (as listed) Core Structure Isotopic Label Key Substituents Inferred Applications
This compound Benzazepine derivative d6 (6 deuterium) O-Methyphenyl group Mass spectrometry internal standard, metabolic tracing
O-Benzyl Bedoradrine-d6 Ethanedioate Hydrate Benzazepine derivative d6 O-Benzyl, ethanedioate (oxalate salt), hydrate Enhanced solubility for formulation studies
O-Methyphenyl De(aminodimethyl) Bedoradrineol-13C, d2 Modified Bedoradrine 13C, d2 De-aminodimethyl group, O-Methyphenyl Dual isotopic labeling for advanced tracer studies
(2R)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d3 Benzazepine d3 2R-methyl configuration Chiral resolution studies, receptor binding assays
N-Methyl Pivalate-Cefditoren Pivoxil Cefditoren derivative None N-methyl pivalate ester Antibiotic prodrug research (distinct from benzazepines)

Key Findings and Implications

Isotopic Labeling :

  • This compound and O-Benzyl Bedoradrine-d6 Ethanedioate Hydrate both incorporate six deuterium atoms, which improves their utility in quantitative LC-MS/MS analyses by reducing isotopic overlap .
  • In contrast, (2R)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d3 contains only three deuterium atoms, limiting its use to applications requiring lighter isotopic labels.

The ethanedioate hydrate in O-Benzyl Bedoradrine-d6 suggests formulation as a salt, which could improve solubility for in vitro assays .

Dual Isotopic Labels: O-Methyphenyl De(aminodimethyl) Bedoradrineol-13C, d2 combines ¹³C and ²H labels, enabling multiplexed tracking in complex metabolic studies. This dual labeling is absent in other listed compounds .

Divergent Applications :

  • N-Methyl Pivalate-Cefditoren Pivoxil belongs to the cephalosporin antibiotic class, indicating a distinct therapeutic focus compared to benzazepine-based compounds.

Q & A

Q. What are the recommended analytical techniques for characterizing O-Methylphenyl Bedoradrine-d6 in experimental settings?

Answer: Researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and deuterium labeling validation to confirm structural integrity and isotopic purity. Quantitative analysis can be enhanced using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects . Stability studies under varying pH and temperature conditions are critical to assess compound integrity during storage .

Q. How should researchers design a synthesis protocol for O-Methylphenyl Bedoradrine-d6 while ensuring isotopic fidelity?

Answer: Synthesis must prioritize deuterium incorporation at specific positions using deuterated precursors (e.g., D6-labeled methyl groups). Reaction optimization should include kinetic isotope effect (KIE) studies to avoid unintended H/D exchange. Post-synthesis, validate isotopic purity via isotopic ratio mass spectrometry (IRMS) and compare against non-deuterated analogs .

Q. What criteria should guide the selection of solvents and reagents for studies involving O-Methylphenyl Bedoradrine-d6?

Answer: Use deuterated solvents (e.g., DMSO-d6, CDCl3) to prevent proton exchange in NMR analysis. Reagent purity should meet USP/Ph. Eur. standards, with batch-to-batch consistency verified via certificates of analysis (CoA). Avoid solvents with acidic protons (e.g., methanol) to minimize deuterium loss .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for O-Methylphenyl Bedoradrine-d6 across different in vivo models?

Answer: Apply meta-analysis frameworks to compare interspecies metabolic pathways, focusing on cytochrome P450 (CYP) enzyme activity variations. Use physiologically based pharmacokinetic (PBPK) modeling to adjust for differences in bioavailability and tissue distribution. Cross-validate findings with microsomal stability assays and probe-based CYP inhibition studies .

Q. What methodologies are effective for assessing the compound’s stability under oxidative stress in biological matrices?

Answer: Simulate oxidative conditions using hydrogen peroxide (H2O2) or cytochrome c reductase systems. Monitor degradation products via ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight (Q-TOF) MS. Compare degradation kinetics with non-deuterated analogs to quantify deuterium’s protective effect .

Q. How can computational chemistry improve the design of deuterated analogs like O-Methylphenyl Bedoradrine-d6?

Answer: Density functional theory (DFT) calculations can predict deuterium’s impact on bond dissociation energies and metabolic hotspots. Molecular dynamics (MD) simulations help model solvent interactions and isotope effects on molecular conformation. Pair these with in silico CYP450 docking studies to prioritize synthetic targets .

Methodological Best Practices

Q. What frameworks ensure rigorous hypothesis formulation for studies on deuterated compounds?

Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For pharmacokinetic studies, use the PICO framework (Population: cell/animal model; Intervention: dosing regimen; Comparison: non-deuterated analog; Outcome: metabolic stability) to structure hypotheses .

Q. How should researchers address reproducibility challenges in synthesizing O-Methylphenyl Bedoradrine-d6?

Answer: Document reaction parameters (temperature, catalyst loading, solvent ratios) in machine-readable formats. Use open-access repositories to share raw spectral data (NMR, MS) and synthetic protocols. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Q. What strategies mitigate bias in interpreting deuterium’s effects on biological activity?

Answer: Implement blinded analysis for assay readouts (e.g., enzymatic activity, receptor binding). Use orthogonal validation methods (e.g., surface plasmon resonance and isothermal titration calorimetry) to confirm binding affinity changes. Disclose all raw datasets and statistical outliers in supplementary materials .

Ethical and Reporting Standards

Q. How should researchers report negative or inconclusive results in studies involving deuterated compounds?

Answer: Follow the MIRAGE guidelines for isotope-labeled compound reporting, detailing synthesis failures, isotopic impurities, and assay limitations. Submit negative results to preprint servers or journals specializing in null findings (e.g., Journal of Negative Results) to prevent publication bias .

Q. What open-science practices enhance transparency in O-Methylphenyl Bedoradrine-d6 research?

Answer: Deposit synthetic protocols on platforms like Zenodo or ChemRxiv. Share analytical data (e.g., NMR spectra, chromatograms) in public repositories with DOI assignments. Use electronic lab notebooks (ELNs) to ensure traceability and enable third-party replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.